Tungsten hydroxide

Catalog No.
S1960919
CAS No.
107477-35-0
M.F
H4O4W-4
M. Wt
251.9
Availability
Inquiry
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Tungsten hydroxide

CAS Number

107477-35-0

Product Name

Tungsten hydroxide

IUPAC Name

tungsten;tetrahydroxide

Molecular Formula

H4O4W-4

Molecular Weight

251.9

InChI

InChI=1S/4H2O.W/h4*1H2;/p-4

InChI Key

BDPNSNXYBGIFIE-UHFFFAOYSA-J

SMILES

[OH-].[OH-].[OH-].[OH-].[W]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[W]

Crystallographic Phases and Polymorphism

Tungsten hydroxide exhibits remarkable structural diversity through multiple crystallographic phases that emerge under different synthesis conditions and thermal treatments. The compound exists in several distinct polymorphic forms, each characterized by unique space group symmetries and lattice arrangements [1] [2] [3].

The orthorhombic phase of tungsten trioxide monohydrate, known mineralogically as tungstite, crystallizes in the Pmnb space group with unit cell parameters a = 5.249 Å, b = 10.711 Å, and c = 5.133 Å [4] [5]. This phase represents the most stable hydrated form under ambient conditions, with a calculated density of 5.59-5.68 g/cm³ [4] [5]. The structure consists of layers of octahedrally coordinated tungsten centers where four vertices of each octahedron are shared with neighboring octahedra [6].

The monoclinic dihydrate phase, hydrotungstite, adopts the P2₁/n space group and exhibits a more complex layered architecture. This phase features unit cell dimensions of a = 7.671 Å, b = 9.854 Å, c = 8.552 Å, with β = 111.84° [7]. The structure incorporates both coordinated and intercalated water molecules, with the latter occupying interlayer spaces between tungsten oxide sheets [6] [8].

A particularly significant polymorphic variant is the cubic tungsten oxide hemihydrate, elsmoreite, which crystallizes with the defect pyrochlore structure in space group Fd3m [9]. This phase represents a metastable intermediate that forms during specific hydrothermal synthesis conditions and serves as a precursor to various tungsten bronze phases [2] [3].

Table 1: Crystallographic Phases and Polymorphism of Tungsten Hydroxide

PhaseSpace GroupLattice Parameters (Å)Density (g/cm³)Temperature Range (°C)
Orthorhombic WO₃·H₂O (Tungstite)Pmnba=5.249, b=10.711, c=5.1335.59-5.68Stable at RT
Monoclinic WO₃·2H₂O (Hydrotungstite)P2₁/na=7.671, b=9.854, c=8.552, β=111.84°UnknownStable at RT
Cubic WO₃·0.5H₂O (Elsmoreite)Fd3m (defect pyrochlore)a≈10.3 (cubic)~6.0Metastable
Orthorhombic WO₃·0.33H₂OUnknowna=7.359, b=12.513, c=7.704Unknown150-200
Hexagonal WO₃·0.33H₂OP6/mmma=7.298, b=7.298, c=3.899UnknownHigh T synthesis
Tetragonal WO₃P4/nmmTemperature dependent7.16>740
Monoclinic WO₃P2₁/ca=7.30, b=7.53, c=7.68, β=90.54°7.1617-330

The temperature-dependent polymorphism of tungsten trioxide provides additional structural complexity. The tetragonal phase becomes stable above 740°C, while the monoclinic phase dominates between 17-330°C [10] [11]. These phase transitions involve systematic distortions of the tungsten-oxygen octahedral network, with variations in octahedral tilting patterns and tungsten atom displacements [10] [12].

Hydration States: WO₃·H₂O vs. H₂WO₄ vs. H₄WO₅

The hydration states of tungsten hydroxide encompass a complex series of structurally distinct phases that differ in their water incorporation mechanisms and coordination environments. Three primary hydration states dominate the compositional landscape: WO₃·H₂O, H₂WO₄, and H₄WO₅, each exhibiting unique structural features and stability ranges [6] [13] [14].

Tungsten trioxide monohydrate (WO₃·H₂O) incorporates water molecules directly into the coordination sphere of tungsten atoms, forming WO₅(H₂O) octahedral units [6]. The solid-state structure consists of layers where octahedrally coordinated tungsten centers share four vertices with neighboring octahedra, while one coordination site is occupied by a water molecule [6]. This direct coordination results in a relatively stable hydrated phase that maintains structural integrity until thermal treatment above 100°C [14].

Tungstic acid monohydrate (H₂WO₄) represents a distinct molecular form where water molecules participate in hydrogen bonding networks rather than direct coordination [15] [13]. The structure can be described as containing WO₄(OH)₂ octahedral units, where hydroxyl groups replace some oxygen atoms in the coordination sphere [13]. This phase exhibits enhanced photocatalytic activity compared to anhydrous tungsten trioxide, with a narrower bandgap enabling visible light absorption up to approximately 500 nm [13].

The dihydrate form H₄WO₅ (equivalent to WO₃·2H₂O) incorporates both coordinated and intercalated water molecules [13] [14]. The structure features WO₅(H₂O) octahedra with additional water molecules occupying interlayer positions [8]. Thermal analysis reveals that dehydration proceeds through multiple steps, with initial loss of intercalated water followed by removal of coordinated water molecules [14].

Table 2: Hydration States of Tungsten Hydroxide

CompoundFormula Weight (g/mol)Structure TypeCoordination EnvironmentThermal Stability
WO₃·H₂O249.85Layered orthorhombicWO₅(H₂O) octahedraDehydrates ~100°C
H₂WO₄249.86Molecular tungstic acidWO₄(OH)₂ octahedraDehydrates ~100°C
H₄WO₅267.87Dihydrate tungstic acidWO₄(OH)₂·H₂ODehydrates in steps
WO₃·2H₂O267.86Layered monoclinicWO₅(H₂O) + intercalated H₂ODehydrates in steps
WO₃·0.5H₂O240.84Defect pyrochloreCorner-sharing WO₆Transforms to bronze
WO₃·0.33H₂O237.84Hexagonal/orthorhombicMixed coordinationTransforms to hexagonal WO₃

The lower hydration states, including WO₃·0.5H₂O and WO₃·0.33H₂O, exhibit fundamentally different structural arrangements. The hemihydrate phase adopts a cubic defect pyrochlore structure where water molecules occupy specific crystallographic sites within the three-dimensional framework [2] [9]. The WO₃·0.33H₂O phase can exist in both hexagonal and orthorhombic modifications, depending on synthesis conditions [16] [17].

Structural water in these hydrates plays crucial roles beyond simple space-filling. In tungsten oxide hydrates, confined interlayer water promotes structural stability during electrochemical processes by isolating structural transformations to two dimensions while stabilizing the structure along the third dimension [18] [19]. This confined water provides both structural flexibility and stability to accommodate intercalation-driven bonding changes [19].

Defect Pyrochlore Lattice Configurations

The defect pyrochlore structure represents one of the most significant crystallographic arrangements observed in tungsten hydroxide systems, particularly in the WO₃·0.5H₂O phase [2] [9]. This structure derives from the ideal pyrochlore lattice A₂B₂O₇ through systematic removal of A-site cations, resulting in a defective but stable three-dimensional framework [9].

The general formula for defect pyrochlore tungsten hydroxide can be written as ☐₂W₂O₆·H₂O, where ☐ represents vacant A-sites in the pyrochlore structure [9]. The B-sites are occupied by tungsten cations in the six-plus oxidation state, maintaining octahedral coordination through corner-sharing arrangements [2]. The structure crystallizes in the cubic space group Fd3m with lattice parameters approximately 10.3 Å [9].

The defect pyrochlore lattice exhibits remarkable structural flexibility in accommodating various defect types. The most important defects include cation antisite defects and anion Frenkel pairs, with their formation driving phase transitions to defect fluorite structures under extreme conditions [20]. In tungsten oxide hydrates, the pyrochlore structure specifically accommodates water molecules at the O'(8b) crystallographic positions, which correspond to the centers of tetrahedral cages formed by the oxygen framework [9].

Table 4: Defect Pyrochlore Lattice Configurations

ParameterIdeal Pyrochlore A₂B₂O₇Defect Pyrochlore WO₃·0.5H₂OStructural Features
General FormulaA₂B₂O₇☐₂W₂O₆·H₂OFramework stability
A-site OccupancyFully occupiedVacant (☐)Cation ordering
B-site OccupancyFully occupiedW⁶⁺Octahedral network
O(48f) OccupancyFully occupiedO²⁻ + OH⁻Anion framework
O'(8b) OccupancyFully occupiedH₂O moleculesDefect accommodation
Lattice Parameter~10.4 Å~10.3 ÅUnit cell dimensions
Space GroupFd3mFd3mCubic symmetry
Coordination NumbersA: 8, B: 6W: 6Local environment

The structural relationship between paratungstate B clusters and pyrochlore phase formation represents a crucial mechanistic insight. When paratungstate B clusters [H₂W₁₂O₄₂]¹⁰⁻ are present during crystallization, they directly template the formation of the WO₃·0.5H₂O pyrochlore intermediate phase [2] [3]. This structure-directing relationship demonstrates that the atomic structure of precursor clusters directly influences the crystalline phase formed during hydrothermal synthesis [3].

The defect pyrochlore phase serves as an important intermediate in the formation of tungsten bronze structures. Under continued hydrothermal treatment, WO₃·0.5H₂O transforms to hexagonal ammonium tungsten bronze (NH₄)₀.₂₅WO₃, although significant fractions of the pyrochlore phase often persist in the final product [2] [3]. This transformation involves rearrangement of the tungsten-oxygen framework while maintaining some structural elements of the original pyrochlore lattice.

Octahedral Coordination and Bonding Dynamics

The octahedral coordination environment of tungsten in hydroxide phases exhibits remarkable structural flexibility and dynamic behavior that fundamentally determines the material properties. Tungsten centers consistently adopt six-fold coordination in all hydrated phases, forming WO₆ octahedra that serve as the primary structural building units [21] [22] [23].

In orthorhombic WO₃·H₂O, tungsten-oxygen bond lengths span a range from 1.68 to 2.18 Å, reflecting moderate octahedral distortion [24] [25]. The coordination environment consists of WO₅(H₂O) units where five oxygen atoms form relatively short bonds while one water molecule occupies a coordination site with a longer tungsten-oxygen distance [6]. This asymmetric coordination results from the different bonding characteristics of oxo and aqua ligands.

The monoclinic dihydrate phase exhibits tungsten-oxygen bond lengths between 1.70 and 2.20 Å within layered structural arrangements [8] [26]. The octahedral geometry in this phase shows systematic distortions that accommodate both coordinated and intercalated water molecules [8]. The layered structure permits facile octahedral deformation to relieve strain from interfacial interactions between adjacent layers [22].

Table 3: Octahedral Coordination and Bonding Dynamics

StructureW-O Bond Lengths (Å)Coordination NumberOctahedral DistortionSharing Mode
WO₃·H₂O orthorhombic1.68-2.18 (distorted)6 (octahedral)ModerateCorner + edge sharing
WO₃·2H₂O monoclinic1.70-2.20 (layered)6 (octahedral)ModerateCorner sharing
WO₃·0.5H₂O cubic1.92-1.98 (regular)6 (octahedral)LowCorner sharing
Anhydrous WO₃1.68-2.05 (highly distorted)6 (octahedral)HighCorner sharing
H₂WO₄1.70-2.10 (molecular)6 (octahedral)ModerateMolecular units

The cubic defect pyrochlore phase WO₃·0.5H₂O exhibits more regular octahedral geometry with tungsten-oxygen bond lengths concentrated in the narrow range of 1.92-1.98 Å [2]. This structural regularity reflects the highly symmetric cubic framework and the corner-sharing connectivity between adjacent octahedra [2]. The reduced distortion in this phase contributes to its role as a stable intermediate during phase transformations.

Octahedral distortion in tungsten hydroxides correlates directly with the apparent oxidation state of tungsten centers [25]. As the degree of hydration decreases and tungsten approaches the formal six-plus oxidation state, octahedral distortions increase significantly [25]. This relationship reflects the electronic requirements of highly charged tungsten cations and their tendency to form short, strong bonds with oxygen ligands.

The bonding dynamics within WO₆ octahedra involve both ionic and covalent contributions. Raman spectroscopic analysis reveals tungsten-oxygen stretching frequencies between 600-1000 cm⁻¹, with higher frequencies corresponding to shorter, more covalent bonds [27] [28]. Terminal tungsten-oxo bonds typically appear above 900 cm⁻¹, while bridging tungsten-oxygen bonds occur in the 600-800 cm⁻¹ range [28] [24].

The sharing modes between octahedra fundamentally influence the overall structural stability and properties. Corner-sharing arrangements dominate in most crystalline tungsten hydroxide phases, while edge-sharing occurs primarily in intermediate phases or highly reduced tungsten oxides [3] [29]. The conversion from edge-sharing to corner-sharing represents a key structural transformation during the crystallization of tungsten hydroxides from polyoxometalate precursors [3].

Dates

Last modified: 07-22-2023

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